molecular formula C14H17NO4 B2958411 N-(2-cyclopropyl-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1286704-04-8

N-(2-cyclopropyl-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2958411
CAS RN: 1286704-04-8
M. Wt: 263.293
InChI Key: RHVVBCPMDMLXJL-UHFFFAOYSA-N
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Description

“N-(2-cyclopropyl-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide” is a compound that belongs to the class of benzodioxole derivatives . Benzodioxole derivatives are known to possess a broad spectrum of activities, including potential anti-tumor and antioxidant properties . They have been evaluated for their cytotoxic activity against various cancer cell lines .


Synthesis Analysis

The synthesis of benzodioxole compounds involves various chemical reactions. For instance, the synthesis of similar compounds has been reported using a Pd-catalyzed arylation to set the aporphine framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution . Another method involves a nucleophilic substitution reaction of the 3,4-dihydroxy-5-carbaldehyde reagent with dibromomethane .


Molecular Structure Analysis

The molecular structure of benzodioxole derivatives can be analyzed using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results can also provide insights into the molecular geometry of these compounds .


Chemical Reactions Analysis

Benzodioxole derivatives undergo various chemical reactions during their synthesis. For example, the synthesis of similar compounds involves Pd-catalyzed arylation, Noyori asymmetric hydrogenation, and diastereoselective resolution . Other reactions include aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzodioxole derivatives can be characterized through their typical transition phases, using programs like TASYS from Shimadzu . Thermal decomposition behavior can be studied by thermogravimetric analysis .

Scientific Research Applications

Future Directions

Benzodioxole derivatives have shown promising potential in various fields, especially as anticancer and antioxidant agents . Future research could focus on further exploring their therapeutic potential, optimizing their synthesis methods, and investigating their mechanisms of action in more detail. The development of novel benzodioxole derivatives could also be an interesting direction for future research .

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(17,10-3-4-10)7-15-13(16)9-2-5-11-12(6-9)19-8-18-11/h2,5-6,10,17H,3-4,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVVBCPMDMLXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=C(C=C1)OCO2)(C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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